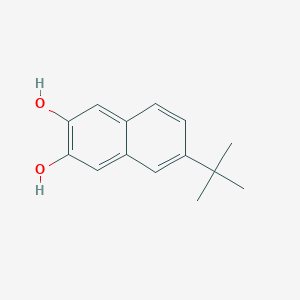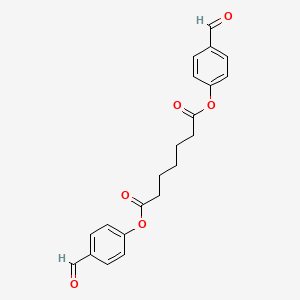
1,13-Dibromocyclotridec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,13-Dibromocyclotridec-1-ene: is an organic compound characterized by a thirteen-membered ring with two bromine atoms attached at the first and thirteenth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,13-Dibromocyclotridec-1-ene can be synthesized through the bromination of cyclotridec-1-ene. The reaction typically involves the addition of bromine (Br₂) to cyclotridec-1-ene in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination reaction is monitored using spectroscopic techniques to ensure complete conversion and high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,13-Dibromocyclotridec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Reduction Reactions: The compound can be reduced to cyclotridec-1-ene using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclotridecanone or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products:
Substitution: 1,13-Dihydroxycyclotridec-1-ene, 1,13-dialkoxycyclotridec-1-ene.
Reduction: Cyclotridec-1-ene.
Oxidation: Cyclotridecanone.
Applications De Recherche Scientifique
1,13-Dibromocyclotridec-1-ene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cyclic compounds and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,13-dibromocyclotridec-1-ene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, leading to the formation of new carbon-bromine bonds. The compound can also undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups. These reactions are facilitated by the strained ring structure, which makes the compound more reactive.
Comparaison Avec Des Composés Similaires
1,13-Dichlorocyclotridec-1-ene: Similar structure but with chlorine atoms instead of bromine.
1,13-Diiodocyclotridec-1-ene: Similar structure but with iodine atoms instead of bromine.
Cyclotridec-1-ene: The parent compound without halogen substituents.
Uniqueness: 1,13-Dibromocyclotridec-1-ene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atoms make the compound more suitable for certain types of chemical reactions, such as nucleophilic substitution and electrophilic addition, which are less favorable with chlorine or iodine substituents.
Propriétés
Numéro CAS |
112312-75-1 |
|---|---|
Formule moléculaire |
C13H22Br2 |
Poids moléculaire |
338.12 g/mol |
Nom IUPAC |
1,13-dibromocyclotridecene |
InChI |
InChI=1S/C13H22Br2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(12)15/h10,13H,1-9,11H2 |
Clé InChI |
YYIIYEMWMFLYHY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(C(=CCCCC1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
![4,5,6-Trihydrobenz[de]anthracene](/img/structure/B14300133.png)
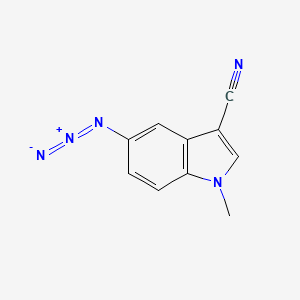
![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)
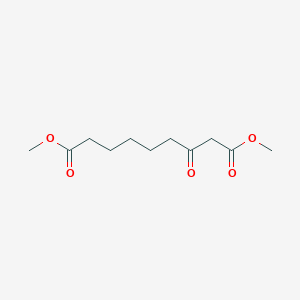
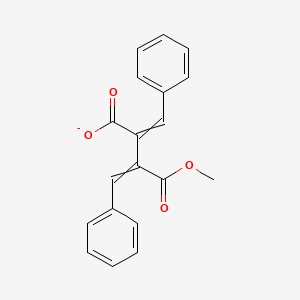
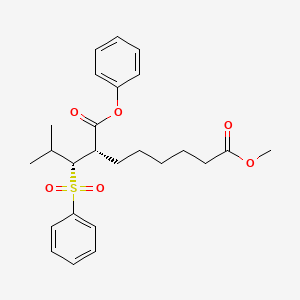
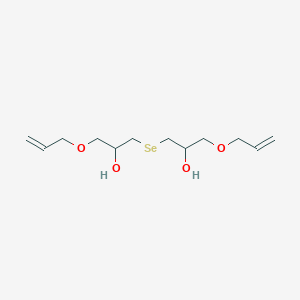
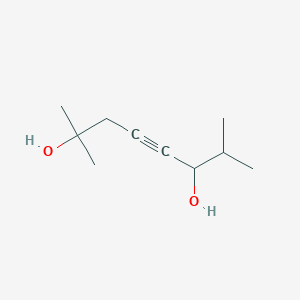
![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)

![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
